Ethyl 4-(2-hydroxybutoxy)benzoate
CAS No.: 56220-20-3
Cat. No.: VC14292995
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56220-20-3 |
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Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl 4-(2-hydroxybutoxy)benzoate |
Standard InChI | InChI=1S/C13H18O4/c1-3-11(14)9-17-12-7-5-10(6-8-12)13(15)16-4-2/h5-8,11,14H,3-4,9H2,1-2H3 |
Standard InChI Key | DTRIBEPATDWLHV-UHFFFAOYSA-N |
Canonical SMILES | CCC(COC1=CC=C(C=C1)C(=O)OCC)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Ethyl 4-(2-hydroxybutoxy)benzoate features a benzoic acid backbone substituted at the para position with a 2-hydroxybutoxy group () and an ethyl ester moiety at the carboxylic acid position. The IUPAC name, ethyl 4-(2-hydroxybutoxy)benzoate, reflects this substitution pattern . Its molecular weight is 238.28 g/mol, as calculated from the formula .
Table 1: Key Identifiers of Ethyl 4-(2-Hydroxybutoxy)benzoate
Property | Value | Source |
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CAS Number | 19589-25-4 | |
Molecular Formula | ||
Exact Mass | 238.121 g/mol | |
Synonyms | SCHEMBL11701711, DTXSID30613980 |
The compound’s structure is corroborated by NMR and mass spectrometry data, with the 2-hydroxybutoxy group contributing to its hydrophilicity compared to simpler benzoate esters .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analysis of related esters, such as methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, reveals characteristic peaks for aromatic protons ( 7.8–6.8 ppm), ester carbonyls ( 166–170 ppm), and hydroxyl-bearing aliphatic chains ( 3.5–4.5 ppm) . While direct NMR data for ethyl 4-(2-hydroxybutoxy)benzoate is unavailable, its structural analogs suggest similar spectral features, with additional signals from the hydroxybutoxy side chain.
Synthesis and Production Methods
Conventional Esterification Routes
The synthesis typically involves a two-step process:
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Etherification: Reaction of 4-hydroxybenzoic acid with 2-hydroxybutyl bromide in the presence of a base (e.g., ) to form 4-(2-hydroxybutoxy)benzoic acid.
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Esterification: Treatment with ethanol under acidic conditions (e.g., ) to yield the final ethyl ester .
Enzymatic Polycondensation
Recent studies highlight the use of immobilized lipases (e.g., Candida antarctica lipase B, CALB) for synthesizing aromatic-aliphatic polyesters from similar monomers. For instance, methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate was polymerized via CALB-catalyzed polycondensation at 70°C under nitrogen, achieving a molecular weight () of 1,590 g/mol . This green chemistry approach minimizes side reactions and offers precise control over polymer architecture, suggesting potential applicability to ethyl 4-(2-hydroxybutoxy)benzoate.
Table 2: Comparison of Synthesis Methods for Benzoate Esters
Method | Catalyst | Temperature (°C) | Yield (%) | (g/mol) | Source |
---|---|---|---|---|---|
Conventional | 70 | 60–80 | N/A | ||
Enzymatic (CALB) | Lipase B | 70 | 57–81 | 920–1,590 |
Physicochemical Properties
Solubility and Partitioning
Ethyl 4-(2-hydroxybutoxy)benzoate exhibits moderate hydrophilicity due to its hydroxyl and ether groups. Its calculated partition coefficient () of 1.2–1.5 (estimated via PubChem algorithms) suggests balanced solubility in both polar and nonpolar solvents . Comparatively, 2-(2-hydroxyethoxy)ethyl 4-hydroxybenzoate (CAS 2496-76-6) has a of 0.56, indicating higher polarity due to additional ether linkages .
Thermal Stability
Differential Scanning Calorimetry (DSC) of structurally similar esters, such as methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate, shows melting points () near 83°C . Ethyl 4-(2-hydroxybutoxy)benzoate likely has a lower (~60–70°C) due to the longer aliphatic chain, though experimental data remains sparse.
Applications and Industrial Relevance
Polymer Chemistry
As a diol-containing monomer, this compound is a candidate for synthesizing biodegradable polyesters. For example, CALB-catalyzed polycondensation of similar hydroxy-functionalized benzoates produces polymers with up to 6,640 g/mol, suitable for packaging and biomedical applications .
Cosmetic Formulations
Benzoate esters are widely used as UV absorbers and emollients. PEG-25 PABA (CAS 116242-27-4), a related compound, demonstrates the utility of ethoxylated benzoates in sunscreen products . Ethyl 4-(2-hydroxybutoxy)benzoate’s hydroxyl group may enhance skin adhesion and moisturizing effects.
Recent Research and Future Directions
Recent studies emphasize enzymatic polymerization techniques to improve the sustainability of polyester production . Ethyl 4-(2-hydroxybutoxy)benzoate’s potential as a renewable monomer aligns with global trends toward bio-based materials. Future research should focus on:
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Optimizing CALB-catalyzed polycondensation conditions.
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Evaluating biodegradability and mechanical properties of derived polymers.
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Assessing pharmacokinetics for pharmaceutical applications.
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